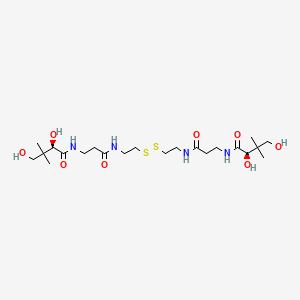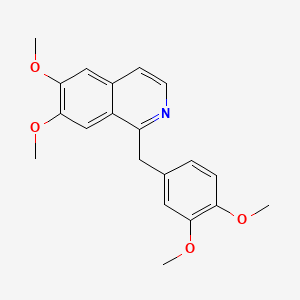
Hemihidrato de clorhidrato de paroxetina
Descripción general
Descripción
La paroxetina es un inhibidor selectivo de la recaptación de serotonina utilizado principalmente como antidepresivo. Se prescribe comúnmente para el tratamiento del trastorno depresivo mayor, el trastorno obsesivo-compulsivo, el trastorno de pánico, el trastorno de ansiedad social, el trastorno de estrés postraumático, el trastorno de ansiedad generalizada y el trastorno disfórico premenstrual . La paroxetina funciona aumentando los niveles de serotonina en el cerebro, lo que ayuda a mejorar el estado de ánimo y reducir la ansiedad .
Mecanismo De Acción
La paroxetina mejora la actividad serotoninérgica al inhibir la recaptación presináptica de serotonina a través del receptor de transporte de serotonina. Esta inhibición aumenta el nivel de serotonina en la hendidura sináptica, lo que ayuda a aliviar los síntomas de depresión y ansiedad . La paroxetina también interactúa con otros objetivos moleculares, incluidos varios receptores y enzimas, para ejercer sus efectos terapéuticos .
Compuestos Similares:
Fluoxetina: Otro inhibidor selectivo de la recaptación de serotonina utilizado para tratar la depresión y los trastornos de ansiedad.
Sertralina: Un inhibidor selectivo de la recaptación de serotonina con usos terapéuticos similares.
Citalopram: Otro compuesto de la misma clase, utilizado para indicaciones similares.
Singularidad de la Paroxetina: La paroxetina es única en su alta potencia y selectividad para la inhibición de la recaptación de serotonina. Tiene un perfil farmacocinético distinto, con una vida media relativamente corta en comparación con otros inhibidores selectivos de la recaptación de serotonina. Esto hace que sea más probable que cause efectos de abstinencia al suspenderse .
Aplicaciones Científicas De Investigación
La paroxetina tiene una amplia gama de aplicaciones de investigación científica:
Química: La paroxetina se utiliza como compuesto modelo en estudios que involucran inhibidores selectivos de la recaptación de serotonina.
Biología: Se utiliza para estudiar los efectos de la serotonina en varios procesos biológicos.
Medicina: La paroxetina se investiga ampliamente por sus efectos terapéuticos en el tratamiento de los trastornos de salud mental.
Industria: La paroxetina se utiliza en la industria farmacéutica para el desarrollo de medicamentos antidepresivos
Análisis Bioquímico
Biochemical Properties
Paroxetine hydrochloride hemihydrate interacts with several enzymes and proteins. It is highly potent and selective in its inhibition of serotonin reuptake and has little effect on other neurotransmitters . This interaction with the serotonin transporter protein plays a crucial role in its function as an antidepressant .
Cellular Effects
Paroxetine hydrochloride hemihydrate has various effects on cellular processes. It influences cell function by altering serotonin levels, which can impact cell signaling pathways and gene expression . For example, it has been used to study its effects on neural stem cells from embryonic rat hippocampus in vitro .
Molecular Mechanism
The molecular mechanism of action of paroxetine hydrochloride hemihydrate involves binding to the serotonin transporter, inhibiting the reuptake of serotonin. This increases the amount of serotonin in the synaptic cleft available to bind to the post-synaptic receptor . This mechanism is believed to contribute to its antidepressant effects .
Dosage Effects in Animal Models
In animal models, the effects of paroxetine hydrochloride hemihydrate can vary with different dosages. For instance, animals were administered paroxetine via gavage with a daily dose of 7mg/kg for 35 days . The study found that paroxetine treatment in an animal model of depression improved sperm quality .
Metabolic Pathways
Paroxetine hydrochloride hemihydrate is involved in several metabolic pathways. It is metabolized in the liver, largely mediated by cytochrome CYP2D6 with contributions from CYP3A4 and possibly other cytochrome enzymes .
Transport and Distribution
Paroxetine hydrochloride hemihydrate is extensively absorbed from the gastrointestinal tract, but there is extensive first-pass metabolism in the liver
Subcellular Localization
Given its mechanism of action, it is likely that it localizes to regions of the cell where the serotonin transporter is present, such as the presynaptic neuron in neuronal cells .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La paroxetina se puede sintetizar mediante varios métodos. Un método común implica la reacción de un derivado de piperidina con un compuesto fluorofenilo. El proceso normalmente incluye los siguientes pasos:
Formación del Derivado de Piperidina: Se sintetiza un derivado de piperidina a través de una serie de reacciones que implican la formación de un anillo de piperidina.
Reacción con Compuesto Fluorofenilo: El derivado de piperidina luego se hace reaccionar con un compuesto fluorofenilo en condiciones controladas para formar paroxetina.
Métodos de Producción Industrial: La producción industrial de paroxetina a menudo implica el uso de técnicas avanzadas como la extrusión en caliente y la impresión en tres dimensiones. Estos métodos aseguran la uniformidad en la masa y las dimensiones de las tabletas, así como la consistencia en el contenido del fármaco y el perfil de disolución .
Análisis De Reacciones Químicas
Tipos de Reacciones: La paroxetina experimenta varias reacciones químicas, que incluyen:
Oxidación: La paroxetina se puede oxidar para formar varios metabolitos.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en la paroxetina.
Sustitución: Las reacciones de sustitución pueden ocurrir en diferentes posiciones de la molécula de paroxetina.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio y borohidruro de sodio.
Sustitución: Las reacciones de sustitución a menudo involucran reactivos como halógenos y nucleófilos.
Principales Productos Formados: Los principales productos formados a partir de estas reacciones incluyen varios metabolitos y derivados de paroxetina modificados .
Comparación Con Compuestos Similares
Fluoxetine: Another selective serotonin reuptake inhibitor used to treat depression and anxiety disorders.
Sertraline: A selective serotonin reuptake inhibitor with similar therapeutic uses.
Citalopram: Another compound in the same class, used for similar indications.
Uniqueness of Paroxetine: Paroxetine is unique in its high potency and selectivity for serotonin reuptake inhibition. It has a distinct pharmacokinetic profile, with a relatively short half-life compared to other selective serotonin reuptake inhibitors. This makes it more likely to cause withdrawal effects upon cessation .
Propiedades
Número CAS |
110429-35-1 |
|---|---|
Fórmula molecular |
C38H42F2N2O7 |
Peso molecular |
676.7 g/mol |
Nombre IUPAC |
(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine;hydrate |
InChI |
InChI=1S/2C19H20FNO3.H2O/c2*20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18;/h2*1-6,9,14,17,21H,7-8,10-12H2;1H2/t2*14-,17-;/m00./s1 |
Clave InChI |
ZXJDTEDKPXHKJZ-HBQYTBQASA-N |
SMILES |
C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.O.Cl.Cl |
SMILES isomérico |
C1CNC[C@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.C1CNC[C@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.O |
SMILES canónico |
C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.O |
Apariencia |
Solid powder |
Punto de ebullición |
451.7±45.0 |
melting_point |
120-138 Odorless off-white powder; molecular weight: 374.84; melting point: 120-138 °C /Hydrochloride hemihydrate/ 129 - 131 °C |
| 78246-49-8 110429-35-1 |
|
Descripción física |
Solid |
Pictogramas |
Irritant; Health Hazard; Environmental Hazard |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Números CAS relacionados |
64006-44-6 (maleate) 78246-49-8 (hydrochloride) 110429-35-1 (HCl hemihydrate) 72471-80-8 (acetate) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Odorless, off-white powder, mp 147-150 °C . Solubility in water: >1 g/mL/Paroxetine methanesulfonate/ In water, 1,131 mg/L at 25 °C 8.53e-03 g/L |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Aropax BRL 29060 BRL-29060 BRL29060 FG 7051 FG-7051 FG7051 Paroxetine Paroxetine Acetate Paroxetine Hydrochloride Paroxetine Hydrochloride Anhydrous Paroxetine Hydrochloride Hemihydrate Paroxetine Hydrochloride, Hemihydrate Paroxetine Maleate Paroxetine, cis-(+)-Isomer Paroxetine, cis-(-)-Isomer Paroxetine, trans-(+)-Isomer Paxil Seroxat |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Paroxetine hydrochloride hydrate, and how does it impact mental health conditions like anxiety and depression?
A1: Paroxetine hydrochloride hydrate functions as a selective serotonin reuptake inhibitor (SSRI). [, , , , ] This means it primarily acts by blocking the reabsorption (reuptake) of serotonin in the brain. Serotonin is a neurotransmitter, a chemical messenger that plays a crucial role in regulating mood, emotions, and sleep. By increasing serotonin levels in the spaces between nerve cells (synapses), Paroxetine hydrochloride hydrate helps improve mood and alleviate symptoms associated with depression and anxiety. [, , , ]
Q2: The research mentions Paroxetine hydrochloride hydrate's use in treating a variety of conditions. Could you elaborate on its applications in different medical specialties?
A2: The provided research highlights the use of Paroxetine hydrochloride hydrate in several areas:
- Psychiatry: It is frequently employed in treating major depressive disorder, anxiety disorders (including generalized anxiety disorder, social anxiety disorder, and panic disorder), and obsessive-compulsive disorder. [, , , ]
- Oncology: The papers discuss its role in managing anxiety and depression experienced by cancer patients after diagnosis and during treatment. [] This highlights the importance of addressing the psychological impact of cancer alongside medical treatments.
- Otolaryngology/Speech Pathology: One study explored its use in a case of functional dysphonia with a suspected psychogenic factor. [] While the paper concluded voice therapy was successful, the patient's use of Paroxetine hydrochloride hydrate for dizziness was noted, suggesting a potential link between anxiety and the voice disorder.
Q3: One study mentions a potential interaction between Paroxetine hydrochloride hydrate and caffeine. Can you explain the nature of this interaction and its clinical significance?
A3: A case report described a patient who developed serotonin syndrome after consuming excessive amounts of coffee while taking Paroxetine hydrochloride hydrate. [] Caffeine, a stimulant found in coffee, can potentially increase serotonin levels. When combined with an SSRI like Paroxetine hydrochloride hydrate, which also elevates serotonin, the risk of serotonin syndrome, a potentially life-threatening condition characterized by excessive serotonin levels, increases. This emphasizes the importance of educating patients prescribed SSRIs about the potential risks associated with high caffeine intake and monitoring for signs and symptoms of serotonin syndrome.
Q4: One research paper mentions a patient self-inflicting a tongue injury while experiencing burning mouth syndrome and taking Paroxetine hydrochloride hydrate. Is there a known connection between this medication and self-harm?
A4: It is crucial to understand that the research paper [] presents a complex case study where multiple factors likely contributed to the tragic outcome. While the patient was taking Paroxetine hydrochloride hydrate for burning mouth syndrome alongside other medications, attributing their self-harm directly to this specific medication is inaccurate and misleading. Self-harm is a serious issue often stemming from complex interplay of mental health conditions, personal experiences, and environmental factors. It is never solely caused by a single medication.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















